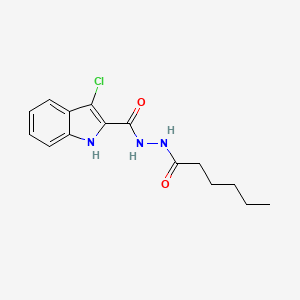![molecular formula C12H18O3 B2780952 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one CAS No. 1702552-21-3](/img/structure/B2780952.png)
1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one is a chemical compound with the molecular formula C12H18O3 . It has a molecular weight of 210.27 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one is 1S/C12H18O3/c13-10-3-6-12(14-7-8-15-12)9-11(10)4-1-2-5-11/h1-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one is a liquid . It has a molecular weight of 210.27 . The compound should be stored at room temperature .Scientific Research Applications
Structural Analysis and Crystallography
- The dispiro compound, including similar structures like 1,4,6,13-tetraoxa-2,3-benzodispiro[4.1.4.2]tridecane, has been studied for its unique crystal structure and molecular interactions. This research contributes to understanding the physical and chemical properties of such compounds (Betz & Klüfers, 2007).
Synthesis of Novel Compounds
- Research into synthesizing various hexaazadispiro tetradecanes, similar in structure to the queried compound, has been conducted. These studies focus on the creation of novel chemical structures, which can have diverse applications in different fields (Dalloul & Samaha, 2010).
Chemical Reactions and Derivatives
- Studies have explored the reaction of compounds like 4,11-diaryl-1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones to develop substituted dispirocyclic compounds. These reactions are key to understanding the chemical behavior of dispiro compounds and their derivatives (Molchanov, Eremeeva, Kopf, & Kostikov, 2008).
Material Synthesis and Characterization
- The synthesis and characterization of novel polymers, such as spirothiazolidinone polymers, have been researched using similar structural compounds. These studies contribute to developing new materials with potential applications in various industries (Abdel-Rahman, Hussein, & Hussein, 2016).
Pharmaceutical Intermediates
- Compounds like 1,4-Dioxaspiro[4.5]decan-8-one, derived from similar dispiro compounds, have been used as intermediates in synthesizing pharmaceuticals, liquid crystals, and insecticides. This underscores the importance of dispiro compounds in pharmaceutical and chemical industries (Feng-bao, 2006).
Exploration in Antimalarial Activity
- Methyl-substituted dispiro-1,2,4,5-tetraoxanes, structurally related to the queried compound, have been examined for their antimalarial activity. This research aids in developing new antimalarial drugs (McCullough et al., 2000).
Mass Spectrometry Studies
- Mass spectrometry has been employed to analyze the structural and ionization properties of dispiroketones, providing valuable information for chemical synthesis and analytical chemistry (Olivares, Flesch, & Svec, 1984).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
8,11-dioxadispiro[4.1.47.35]tetradecan-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-10-3-6-12(14-7-8-15-12)9-11(10)4-1-2-5-11/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVBWTJJCQVBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3(CCC2=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2780869.png)
methanone](/img/structure/B2780875.png)



![Methyl N-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2780881.png)
![N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine](/img/structure/B2780882.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2780883.png)
![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)
![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)
![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2780888.png)
![1,3-Dimethyl-8-{3-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2780890.png)
